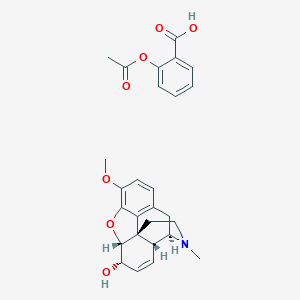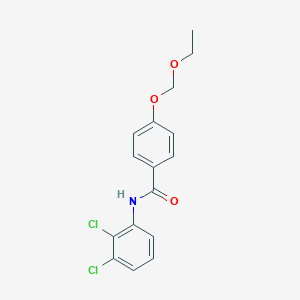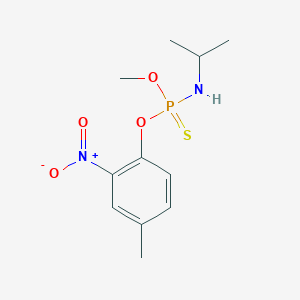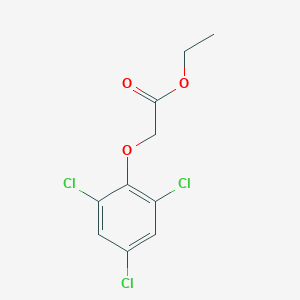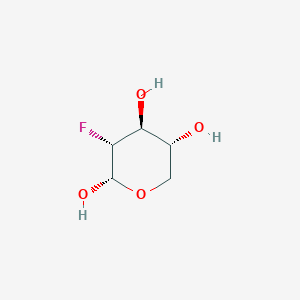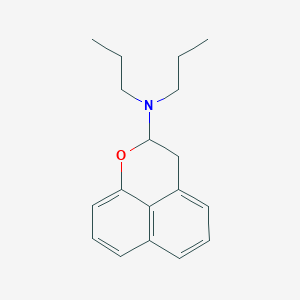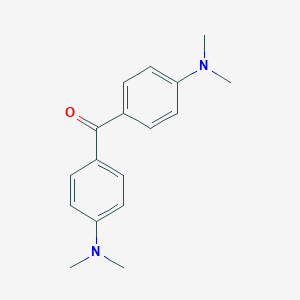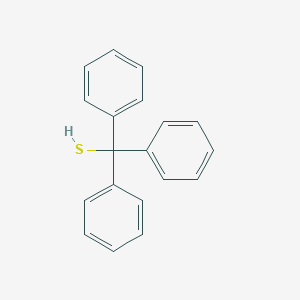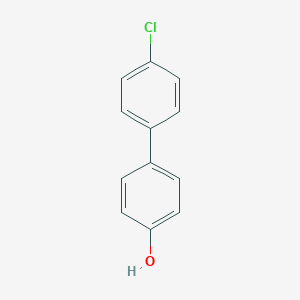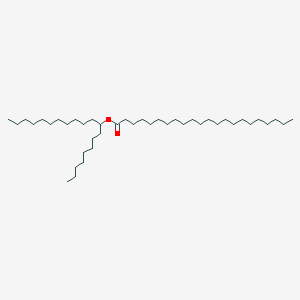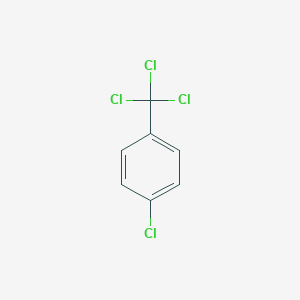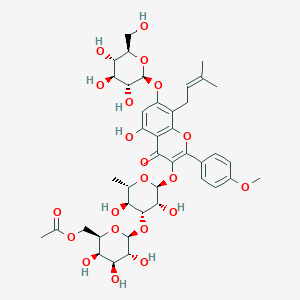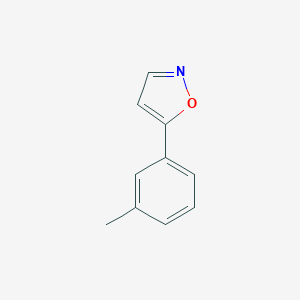
5-(m-Tolyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(m-Tolyl)isoxazole, also known as 5-MTI, is a heterocyclic compound that belongs to the isoxazole family. It is widely used in scientific research due to its unique chemical structure and biological properties.
Wirkmechanismus
The mechanism of action of 5-(m-Tolyl)isoxazole is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins play a role in inflammation and pain, and inhibition of COX-2 can lead to reduced inflammation and pain.
Biochemische Und Physiologische Effekte
5-(m-Tolyl)isoxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 5-(m-Tolyl)isoxazole has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(m-Tolyl)isoxazole in lab experiments is its unique chemical structure, which allows for the study of isoxazole derivatives in biological systems. Additionally, 5-(m-Tolyl)isoxazole has been shown to have various biological activities, making it a useful tool for studying the effects of isoxazole derivatives on biological processes. However, one limitation of using 5-(m-Tolyl)isoxazole is its limited solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-(m-Tolyl)isoxazole. One area of interest is the development of novel 5-(m-Tolyl)isoxazole derivatives with improved solubility and/or biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-(m-Tolyl)isoxazole and its potential as a treatment for various diseases. Finally, 5-(m-Tolyl)isoxazole may have potential as a tool for studying the role of isoxazole derivatives in biological systems, and further research in this area is warranted.
Conclusion
In conclusion, 5-(m-Tolyl)isoxazole is a heterocyclic compound that has been extensively used in scientific research due to its unique chemical structure and biological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and may have potential as a treatment for various diseases. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems. While there are some limitations to using 5-(m-Tolyl)isoxazole in lab experiments, there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
5-(m-Tolyl)isoxazole has been extensively used in scientific research due to its various biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems.
Eigenschaften
CAS-Nummer |
129747-41-7 |
|---|---|
Produktname |
5-(m-Tolyl)isoxazole |
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
5-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3 |
InChI-Schlüssel |
NSVPDKKWSHIUQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC=NO2 |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC=NO2 |
Synonyme |
Isoxazole, 5-(3-methylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
